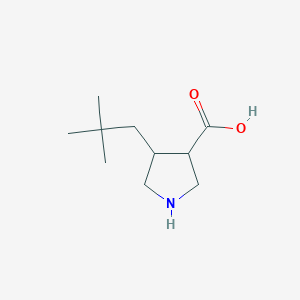
4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is characterized by a pyrrolidine ring substituted with a 2,2-dimethylpropyl group at the 4-position and a carboxylic acid group at the 3-position. It is a versatile molecule used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-3-carboxylic acid derivatives, including 4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid, can be achieved through asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched compounds. Another approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and catalysis are likely employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to various enzymes and receptors, influencing their activity. For example, pyrrolidine derivatives have been shown to inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with potential therapeutic applications.
Prolinol: A derivative used in asymmetric synthesis.
Uniqueness: 4-(2,2-Dimethylpropyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,2-dimethylpropyl group provides steric hindrance, influencing its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)4-7-5-11-6-8(7)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
XAYWRGAYKROIFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1CNCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B13273254.png)
![4',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13273265.png)
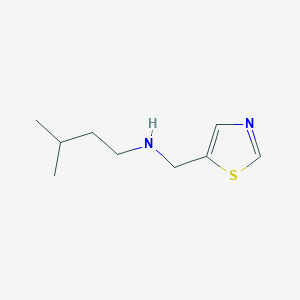
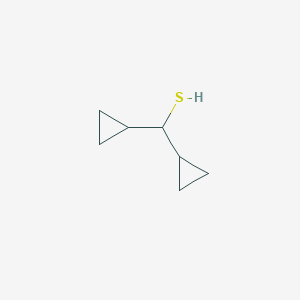
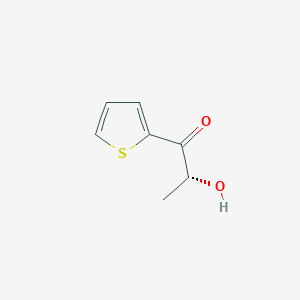

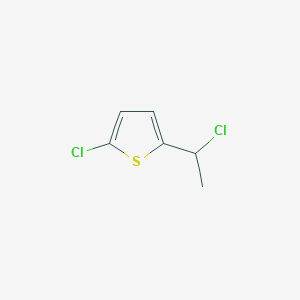
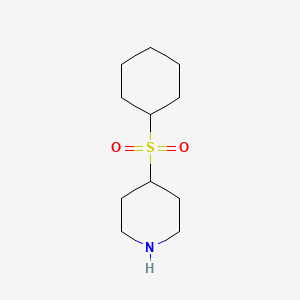
![N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide](/img/structure/B13273301.png)
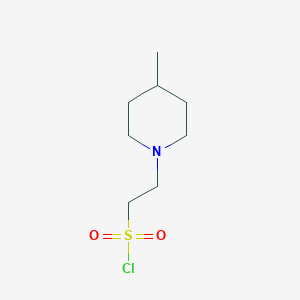

![7-Methyl-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13273316.png)
